Ortho-fluorofentanyl
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Overview
Description
Ortho-fluorofentanyl, also known as 2-fluorofentanyl, is an opioid analgesic and a structural analog of fentanyl. It has been sold online as a designer drug and is known for its potent analgesic effects. This compound did not appear on the illicit market until August 2016 .
Preparation Methods
The synthesis of ortho-fluorofentanyl involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
N-alkylation: The initial step involves the N-alkylation of 4-piperidone with 2-fluorobenzyl chloride to form N-(2-fluorobenzyl)-4-piperidone.
Reductive amination: This intermediate is then subjected to reductive amination with aniline to form N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ortho-fluorofentanyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including hydroxylated and N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of despropionyl derivatives.
Substitution: Substitution reactions can occur at the fluorine atom, leading to the formation of other analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated and N-oxide derivatives .
Scientific Research Applications
Ortho-fluorofentanyl has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: In biological research, this compound is used to study the binding affinity and activity of opioid receptors.
Medicine: Although not approved for medical use, it is studied for its potential analgesic properties.
Industry: It is used in forensic science for the detection and analysis of illicit drugs.
Mechanism of Action
Ortho-fluorofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation. The molecular targets involved include the mu-opioid receptors, and the pathways affected are primarily those related to pain perception and modulation .
Comparison with Similar Compounds
Ortho-fluorofentanyl is similar to other fentanyl analogs such as para-fluorofentanyl and meta-fluorofentanyl. it is unique in its potency and binding affinity to the mu-opioid receptors. Other similar compounds include:
Fentanyl: The parent compound with potent analgesic properties.
Para-fluorofentanyl: A structural isomer with slightly different pharmacological properties.
Meta-fluorofentanyl: Another structural isomer with varying potency.
This compound is significantly more potent than its para- and meta-isomers, making it a compound of interest in both research and forensic applications .
Properties
CAS No. |
910616-29-4 |
---|---|
Molecular Formula |
C22H27FN2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H27FN2O/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18/h3-11,19H,2,12-17H2,1H3 |
InChI Key |
BKUWDIVZCJNXRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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